N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely explored for its kinase inhibitory and anticancer properties. Its structure features:
- A pyrrolo[2,3-d]pyrimidine core with 2,4-dioxo and tetrahydro modifications.
- 7-Benzyl substitution, which enhances lipophilicity and receptor-binding interactions.
- N-(4-acetylcyclohexa-2,4-dien-1-yl) at the 6-carboxamide position, a rare cyclohexadienyl-acetyl group that may influence conformational stability and metabolic resistance.
- 1,3-Dimethyl substitutions, likely to sterically shield the core from enzymatic degradation.
Properties
IUPAC Name |
N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(29)17-9-11-18(12-10-17)25-21(30)20-13-19-22(26(2)24(32)27(3)23(19)31)28(20)14-16-7-5-4-6-8-16/h4-11,13,18H,12,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTXFFFGPOBRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: 7-Benzyl in the target compound may enhance membrane permeability compared to 7-cyclopentyl (2g) or unsubstituted analogs. 1,3-Dimethyl groups are absent in most analogs, suggesting improved metabolic stability for the target compound.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for similar carboxamides, such as Pd-catalyzed cross-coupling (e.g., XantPhos/Pd2(dba)3 in DMF ) or nucleophilic substitution with activated amines .
Biological Potential: Analogs with arylaminosulfonamide (e.g., 2g) or dimethoxybenzyl (e.g., 13) groups show nanomolar kinase inhibition, implying the target compound may share similar mechanisms . The absence of a free NH group (due to 1,3-dimethylation) might reduce off-target interactions compared to diamine-containing analogs like 9 and 13 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
